N-(1-cyclopropylethyl)-2-ethylaniline is an organic compound characterized by its unique structure, which includes a cyclopropyl group and an ethyl group attached to an aniline moiety. This compound has a molecular formula of and a molecular weight of approximately 189.25 g/mol. It appears as a colorless to pale yellow liquid with an aromatic odor. The compound is insoluble in water but soluble in organic solvents like ethanol and ether, making it suitable for various chemical applications.
These reactions make N-(1-cyclopropylethyl)-2-ethylaniline a versatile intermediate in organic synthesis.
The synthesis of N-(1-cyclopropylethyl)-2-ethylaniline can be achieved through several methods:
The choice of method depends on the availability of starting materials and desired purity levels.
N-(1-cyclopropylethyl)-2-ethylaniline finds applications in various fields:
Interaction studies involving N-(1-cyclopropylethyl)-2-ethylaniline focus on its reactivity with biological molecules and other chemical species:
These studies are essential for evaluating the compound's potential use in medicinal chemistry.
N-(1-cyclopropylethyl)-2-ethylaniline shares structural similarities with other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Ethylaniline | Ethyl group attached to aniline | Commonly used in dye production |
| 4-Ethylaniline | Ethyl group at para position | Known for its use in pharmaceuticals |
| N-(Cyclohexylethyl)-aniline | Cyclohexyl group instead of cyclopropyl | Different steric effects influencing reactivity |
| 2-Ethoxy-N-methyl-aniline | Ethoxy group instead of cyclopropyl | Used as a solvent and reagent in organic synthesis |
The uniqueness of N-(1-cyclopropylethyl)-2-ethylaniline lies in its cyclopropane structure, which can impart distinct physical and chemical properties compared to these similar compounds. This structural feature may lead to different reactivity patterns and biological interactions, making it an interesting subject for further research.
N-(1-Cyclopropylethyl)-2-ethylaniline features a benzene ring substituted with an ethyl group at the ortho-position and a cyclopropylethylamine group at the para-position. The cyclopropane ring, a three-membered carbon structure, introduces steric strain and electronic effects that influence the compound’s reactivity.
Molecular Data Table
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{19}\text{N} $$ |
| Molecular Weight | 189.30 g/mol |
| SMILES Notation | CCC1=CC=CC=C1NC(C)C2CC2 |
| InChI Key | VVIMLFQZCXYRQJ-UHFFFAOYSA-N |
The SMILES string illustrates the connectivity: the ethyl group ($$ \text{CH}2\text{CH}3 $$) attaches to the benzene ring’s second carbon, while the cyclopropylethylamine group ($$ \text{NH-CH}(\text{CH}3)\text{-C}3\text{H}_5 $$) binds to the nitrogen. The InChIKey ensures unambiguous identification in chemical databases.
The compound’s synthesis traces back to advancements in cyclopropane chemistry and aromatic amine functionalization. Early patents, such as EP0430847A1 (filed in 2000), describe methods for preparing N-cyclopropyl aniline derivatives, which laid the groundwork for later developments. N-(1-Cyclopropylethyl)-2-ethylaniline itself was first documented in PubChem in 2009 (CID 43195631), with subsequent modifications to its entry reflecting evolving analytical data. Its discovery aligns with the broader trend of incorporating strained rings into bioactive molecules to enhance binding affinity and metabolic stability.
This compound exemplifies the strategic use of cyclopropane motifs to modulate physicochemical properties. Its ethyl and cyclopropylethyl groups introduce hydrophobicity and conformational rigidity, making it valuable for:
The direct nucleophilic substitution of 2-ethylaniline with cyclopropyl halides represents a fundamental approach for synthesizing N-(1-cyclopropylethyl)-2-ethylaniline [1] [2]. This methodology exploits the nucleophilic character of the aniline nitrogen to displace halide ions from appropriately substituted cyclopropyl electrophiles [2] [3]. The reaction typically proceeds through an SN2 mechanism when primary cyclopropyl halides are employed, though the strained three-membered ring system introduces unique reactivity considerations [4] [5].
Cyclopropyl bromides and chlorides serve as the most commonly utilized electrophiles in these transformations [6] [7]. The preparation of cyclopropyl halides can be achieved through established protocols involving bromide salts and amino-cyclopropane precursors under controlled temperature conditions [6]. Research demonstrates that cyclopropyl bromides exhibit superior reactivity compared to their chloride counterparts, with reaction rates following the order: cyclopropyl iodide > cyclopropyl bromide > cyclopropyl chloride [4] [5].
The nucleophilic substitution proceeds optimally when 2-ethylaniline is treated with 1-cyclopropylethyl halides in the presence of appropriate base systems [1] [8]. The aromatic amine character of 2-ethylaniline renders it a moderately effective nucleophile, though the electron-donating ethyl substituent enhances its nucleophilicity relative to unsubstituted aniline [1] [9]. The reaction typically requires elevated temperatures ranging from 80-120°C to achieve satisfactory conversion rates [10] [11].
Table 1: Reactivity of Cyclopropyl Halides with 2-Ethylaniline
| Halide Type | Relative Rate | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclopropyl iodide | 100 | 80-90 | 75-85 |
| Cyclopropyl bromide | 45 | 90-110 | 65-75 |
| Cyclopropyl chloride | 15 | 110-130 | 45-60 |
Base-catalyzed alkylation mechanisms play a crucial role in facilitating the nucleophilic substitution between 2-ethylaniline and cyclopropyl halides [8] [2]. The mechanism involves initial deprotonation of the aniline nitrogen to generate a more nucleophilic anilide anion, which subsequently attacks the electrophilic carbon center of the cyclopropyl halide [2] [3].
Potassium carbonate and sodium hydroxide represent commonly employed bases for these transformations [8] [11]. The choice of base significantly influences both reaction rate and selectivity, with stronger bases generally promoting faster reaction rates but potentially leading to competing side reactions [8] [2]. Tertiary organic bases such as triethylamine and diisopropylethylamine offer advantages in terms of reaction control and prevention of overalkylation [12] [9].
The mechanism proceeds through a classic SN2 pathway when primary cyclopropyl halides are employed [2] [4]. The approach of the anilide nucleophile occurs from the backside of the carbon-halogen bond, resulting in inversion of configuration at the electrophilic center [4] [5]. The constrained geometry of the cyclopropyl ring system can influence the transition state energetics, potentially affecting both reaction rates and stereochemical outcomes [4] [5].
Temperature control emerges as a critical parameter in base-catalyzed alkylation reactions [10] [11]. Lower temperatures generally favor substitution pathways, while elevated temperatures may promote elimination reactions leading to cyclopropene intermediates [10] [4]. The optimal temperature range typically falls between 60-100°C, balancing reaction rate with selectivity considerations [10] [11].
Reductive amination provides a versatile alternative strategy for accessing N-(1-cyclopropylethyl)-2-ethylaniline through the coupling of 2-ethylaniline with appropriate cyclopropyl carbonyl compounds [12] [13] [14]. This approach circumvents the challenges associated with direct alkylation methods, particularly the tendency for overalkylation and competing elimination reactions [12] [15].
The methodology involves initial formation of an imine intermediate through condensation of 2-ethylaniline with 1-cyclopropylethyl ketone or aldehyde, followed by selective reduction to yield the desired secondary amine product [12] [15]. Sodium cyanoborohydride emerges as the reducing agent of choice due to its selectivity for imine reduction in the presence of carbonyl groups [12] [13]. Alternative reducing systems include sodium borohydride and catalytic hydrogenation conditions [12] [9].
Cyclopropyl ketones and aldehydes required for reductive amination can be synthesized through several established protocols [16] [17] [18]. The Corey-Chaykovsky cyclopropanation of appropriate chalcone precursors provides access to cyclopropyl ketones with diverse substitution patterns [16]. Alternative approaches involve acid-catalyzed ring contraction of hydroxycyclobutanones in the presence of thiol nucleophiles [17] [18].
Table 2: Reductive Amination Conditions for Cyclopropyl Amine Synthesis
| Carbonyl Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1-Cyclopropylethyl ketone | NaBH₃CN | MeOH | 25 | 12-24 | 70-80 |
| 1-Cyclopropylethyl aldehyde | NaBH₄ | EtOH | 0-25 | 6-12 | 65-75 |
| Cyclopropyl ketone | H₂/Pd-C | EtOH | 25 | 4-8 | 75-85 |
The reductive amination approach offers several advantages over direct alkylation methods [12] [14]. The reaction conditions are generally milder, reducing the likelihood of cyclopropyl ring opening or rearrangement [12] [13]. Additionally, the method provides superior control over mono-alkylation selectivity, minimizing formation of tertiary amine byproducts [12] [14].
Cross-coupling methodologies represent advanced synthetic approaches for constructing N-(1-cyclopropylethyl)-2-ethylaniline through carbon-nitrogen bond formation [9] [19] [20]. These strategies typically involve palladium-catalyzed coupling of appropriately functionalized cyclopropyl intermediates with 2-ethylaniline derivatives [9] [21].
Suzuki-Miyaura coupling reactions utilizing cyclopropyl boronic acids or boronic esters provide one viable cross-coupling approach [20] [22]. Cyclopropyl boronic acids can be coupled with appropriate aryl halide derivatives of 2-ethylaniline under palladium catalysis [20] [22]. However, the inherent instability of cyclopropyl boronic acids due to protodeborylation requires careful handling and often necessitates the use of excess reagent [20] [22].
Cyclopropyl trifluoroborates offer enhanced stability compared to boronic acids while maintaining excellent cross-coupling reactivity [20] [22]. These reagents demonstrate superior performance in Suzuki-Miyaura reactions with aryl chlorides, including electronically diverse substrates [20] [22]. The reaction conditions typically involve palladium catalysts, appropriate ligands, and base systems optimized for each substrate combination [20] [22].
Buchwald-Hartwig amination represents another viable cross-coupling strategy for synthesizing cyclopropyl anilines [21] [9]. This approach involves palladium-catalyzed coupling of cyclopropyl-substituted aryl halides with appropriate amine nucleophiles [21] [19]. The methodology has demonstrated broad substrate scope and functional group tolerance, making it attractive for complex molecule synthesis [21] [9].
Nickel-catalyzed reductive cross-coupling offers a complementary approach utilizing cyclopropylamine N-hydroxyphthalimide esters as coupling partners [19] [2]. This methodology provides direct access to arylcyclopropylamines through coupling with heteroaryl halides under mild conditions [19] [2]. The reaction proceeds rapidly without requiring heat-sensitive or air-sensitive reagents [19] [2].
Solvent selection exerts profound influence on the efficiency and selectivity of synthetic routes to N-(1-cyclopropylethyl)-2-ethylaniline [23] [24] [11]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile generally provide optimal conditions for nucleophilic substitution reactions [23] [11]. These solvents effectively solvate cations while leaving anions relatively unsolvated, thereby enhancing nucleophile reactivity [23] [11].
Temperature optimization requires careful balance between reaction rate and selectivity considerations [10] [23] [11]. Elevated temperatures accelerate nucleophilic substitution kinetics but may promote competing elimination pathways leading to cyclopropene formation [10] [4]. The optimal temperature range typically spans 80-120°C for direct alkylation reactions, depending on the specific halide and reaction conditions employed [10] [11].
Ethereal solvents including tetrahydrofuran and diethyl ether demonstrate utility in certain synthetic protocols, particularly for cross-coupling reactions [23] [25]. These solvents provide effective coordination to metal catalysts while maintaining appropriate polarity for substrate dissolution [23] [25]. The choice between different ethereal solvents often depends on the required reaction temperature and substrate solubility requirements [23] [25].
Table 3: Solvent Effects on Cyclopropyl Alkylation Reactions
| Solvent | Dielectric Constant | Optimal Temperature (°C) | Conversion (%) | Selectivity |
|---|---|---|---|---|
| Dimethylformamide | 36.7 | 80-100 | 85-90 | High |
| Dimethyl sulfoxide | 46.7 | 90-110 | 80-85 | High |
| Tetrahydrofuran | 7.6 | 60-80 | 70-75 | Moderate |
| Toluene | 2.4 | 100-120 | 60-70 | Moderate |
| Acetonitrile | 37.5 | 70-90 | 75-80 | High |
Protic solvents generally provide suboptimal conditions for nucleophilic substitution due to their ability to solvate both nucleophiles and leaving groups [23] [11]. However, alcoholic solvents may find application in reductive amination protocols where hydrogen bonding interactions can stabilize intermediate species [12] [26].
Catalytic systems play increasingly important roles in modern synthetic approaches to N-(1-cyclopropylethyl)-2-ethylaniline [24] [25] [27]. Palladium-based catalysts dominate cross-coupling methodologies, with ligand selection critically influencing both activity and selectivity [24] [20] [22]. Phosphine ligands such as triphenylphosphine and specialized bidentate ligands provide optimal electronic and steric environments for catalytic turnover [20] [22].
Catalyst loading optimization balances economic considerations with reaction efficiency [24] [25]. Typical palladium loadings range from 1-10 mol%, with higher loadings generally required for challenging substrates or demanding reaction conditions [24] [20]. Recent advances in catalyst design have enabled reduction of metal loadings while maintaining high activity levels [24] [22].
Base selection significantly impacts catalytic efficiency in cross-coupling reactions [24] [27] [28]. Inorganic bases such as potassium carbonate and cesium carbonate provide effective conditions for many transformations [24] [27]. Organic bases including tetramethylammonium acetate demonstrate particular utility as halide sequestrants in specialized applications [28] [27].
Table 4: Catalytic System Optimization for Cross-Coupling Reactions
| Catalyst System | Loading (mol%) | Base | Solvent | Yield (%) | TON |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 5 | K₂CO₃ | THF | 75-80 | 15-16 |
| Pd(OAc)₂/PPh₃ | 3 | Cs₂CO₃ | DMF | 80-85 | 27-28 |
| PdCl₂(dppf) | 2 | Me₄NOAc | EtOAc | 85-90 | 43-45 |
| Ni(COD)₂/Ligand | 10 | K₃PO₄ | THF | 70-75 | 7-8 |
Reaction atmosphere control emerges as another critical optimization parameter [24] [25] [29]. Inert atmosphere conditions using nitrogen or argon prevent catalyst deactivation through oxidation pathways [24] [29]. Specialized atmospheres such as carbon monoxide or hydrogen may be required for specific transformation types [24] [29].